molecular formula C13H17BrN2O B7937404 3-Amino-5-bromo-N-cyclopropyl-N-propylbenzamide

3-Amino-5-bromo-N-cyclopropyl-N-propylbenzamide

Cat. No.: B7937404
M. Wt: 297.19 g/mol
InChI Key: NNNFLAXZNTXVIE-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-N-cyclopropyl-N-propylbenzamide is a chemical compound with the molecular formula C13H17BrN2O It is a benzamide derivative characterized by the presence of amino, bromo, cyclopropyl, and propyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-N-cyclopropyl-N-propylbenzamide typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzamide precursor followed by the introduction of the cyclopropyl and propyl groups. The amino group is usually introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-N-cyclopropyl-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: De-brominated benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-bromo-N-cyclopropyl-N-propylbenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-N-cyclopropyl-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-bromo-N-cyclopropylbenzamide
  • 3-Amino-5-bromo-N-propylbenzamide
  • 3-Amino-5-bromo-N-cyclopropyl-N-methylbenzamide

Uniqueness

3-Amino-5-bromo-N-cyclopropyl-N-propylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both cyclopropyl and propyl groups distinguishes it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

3-amino-5-bromo-N-cyclopropyl-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-2-5-16(12-3-4-12)13(17)9-6-10(14)8-11(15)7-9/h6-8,12H,2-5,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNFLAXZNTXVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CC1)C(=O)C2=CC(=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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